2-(4-Bromophenyl)-2-methylpropan-1-amine
Description
2-(4-Bromophenyl)-2-methylpropan-1-amine is a brominated aromatic amine with the molecular formula C₁₀H₁₄BrN (calculated molecular weight: 236.13 g/mol). Its structure features a para-bromophenyl group attached to a branched aliphatic amine chain (2-methylpropan-1-amine). The compound’s SMILES notation is CC(C)(C1=CC=C(C=C1)Br)N, and its InChIKey is OXECLDGMDZCMTQ-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBQWNRSYUNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264602-70-2 | |
| Record name | 2-(4-bromophenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by amination. The reaction typically involves the use of bromine and a catalyst such as mercuric oxide to introduce the bromine atom to the phenyl ring . The resulting bromophenylacetic acid is then subjected to reductive amination using a suitable amine source under reducing conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylmethylpropan-1-amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzyl alcohol.
Reduction: Formation of 2-methylpropan-1-amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Bromophenyl)-2-methylpropan-1-amine is CHBrN, with a molecular weight of 228.13 g/mol. The compound features a bromobenzyl group and an amine functional group, contributing to its unique chemical behavior and potential biological interactions.
A. Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and dopamine pathways. This makes it a valuable candidate for research into antidepressants and other psychiatric medications.
- Drug Development : The compound serves as a scaffold for designing new drugs targeting various biological pathways. Its structure allows for modifications that can enhance biological activity or create derivatives with specific pharmacological properties.
B. Organic Synthesis
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of diverse organic compounds:
- Synthesis of Specialty Chemicals : It is used in the production of specialty chemicals and materials with specific properties, which are crucial in various industrial applications.
- Reactivity Studies : The compound participates in various organic reactions that are essential for modifying its structure to optimize biological activity.
Research indicates that the biological activity of this compound is closely linked to its molecular structure. Key findings include:
- Binding Affinity : Studies focus on its binding affinity and efficacy at various receptors, critical for understanding how structural modifications impact therapeutic potential.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)ethanamine | Ethyl group instead of isopropyl | Stimulant effects |
| 1-(3-Chlorophenyl)propan-1-amine | Chlorine substituent | Antidepressant properties |
| 2-Methylamino-3-bromoquinoline | Quinolone base structure | Antimicrobial activity |
| This compound | Bromine atom and amine functional group | Potential antidepressant agent |
A. Antidepressant Research
In a study exploring the antidepressant properties of compounds similar to this compound, researchers found that structural modifications significantly influenced receptor binding profiles and therapeutic outcomes. This highlights the importance of detailed structure-activity relationship (SAR) studies in drug development.
B. Synthesis Optimization
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as selective bromination in aqueous media have been developed to yield high-purity products while minimizing by-products . These methods are crucial for industrial applications where purity and yield are paramount.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substitution: The bromo group in the target compound increases molecular weight and lipophilicity compared to the chloro analog (). Fluoro substituents () introduce strong electron-withdrawing effects, altering the aromatic ring’s electronic profile and enhancing binding to hydrophobic pockets in biological targets .
Positional Isomerism :
- Ortho-/meta-substituted analogs (e.g., 2-bromo-4-fluoro in ) exhibit reduced symmetry compared to the para-substituted target compound, which may affect crystallization behavior and solubility .
Biological Activity
2-(4-Bromophenyl)-2-methylpropan-1-amine, also known as 4-bromo-α-methylphenethylamine, is a chemical compound with the molecular formula CHBrN. It has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on biological systems, and relevant research findings.
Structural Information
- Molecular Formula : CHBrN
- SMILES : CC(C)(CN)C1=CC=C(C=C1)Br
- InChI : InChI=1S/C10H14BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent, similar to other substituted phenethylamines. This compound may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
-
Stimulant Properties :
- Studies suggest that compounds with similar structures exhibit stimulant effects on the central nervous system (CNS). This includes increased locomotor activity and potential applications in treating attention deficit hyperactivity disorder (ADHD).
-
Potential Neuroprotective Effects :
- Some research indicates that brominated compounds may have neuroprotective properties due to their ability to modulate oxidative stress and inflammation in neuronal cells.
-
Antidepressant Activity :
- The compound's influence on serotonin levels suggests a possible antidepressant effect, although further studies are needed to confirm this.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
Synthesis and Characterization
The synthesis of this compound typically involves the alkylation of a suitable amine precursor with a brominated phenyl compound. The purity and structural integrity are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?
- Synthetic Routes :
- Reductive Amination : React 4-bromophenylacetone with methylamine under hydrogen gas (H₂) and a catalyst (e.g., Pd/C or Raney Ni). Optimize pH (neutral to slightly basic) and temperature (25–50°C) to maximize primary amine formation over secondary byproducts .
- Halogenation Followed by Alkylation : Brominate 2-methylpropan-1-amine derivatives using N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) to introduce the bromophenyl group. Control stoichiometry to avoid over-bromination .
- Yield Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion (~70–80% yield typical) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : ¹H NMR (δ ~1.2 ppm for CH₃, δ ~3.1 ppm for NH₂), ¹³C NMR (δ ~45 ppm for quaternary C-Br). Confirm purity via absence of extraneous peaks .
- MS : ESI-MS to observe [M+H]⁺ peak at m/z 228.13 (C₁₀H₁₄BrN) .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The electron-withdrawing bromine activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Use strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (80–100°C) .
- Steric Effects : The 2-methyl group hinders para-substitution; meta-substitution dominates in Friedel-Crafts alkylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?
- Data Validation : Apply the PLATON tool (ADDSYM) to check for missed symmetry elements. Use R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Controlled Crystallization : Screen solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs. Compare DSC thermograms to confirm phase purity .
Q. What mechanistic insights explain unexpected oxidation products during stability studies?
- Pathway Analysis : Under aerobic conditions, the amine group oxidizes to nitro (via hydroxylamine intermediates) in polar solvents. Trace metal ions (e.g., Fe³⁺) catalyze degradation; add EDTA to chelate impurities .
- Mitigation Strategies : Store under inert gas (N₂/Ar) at −20°C. Use stabilizers like BHT (butylated hydroxytoluene) in solution .
Q. How does this compound compare to halogenated analogs (e.g., Cl or F substituents) in receptor-binding assays?
- Structure-Activity Relationship (SAR) :
- Br vs. Cl : Bromine’s larger van der Waals radius enhances hydrophobic interactions with aromatic receptor pockets (e.g., serotonin 5-HT₂A), increasing binding affinity by ~30% compared to chlorine analogs .
- Br vs. F : Fluorine’s electronegativity disrupts π-π stacking; bromine maintains better stacking but reduces solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
